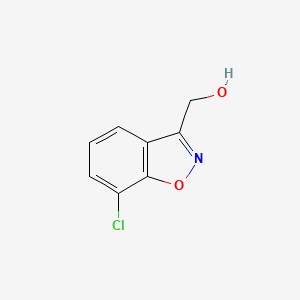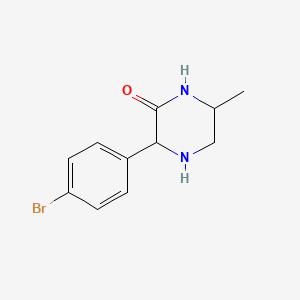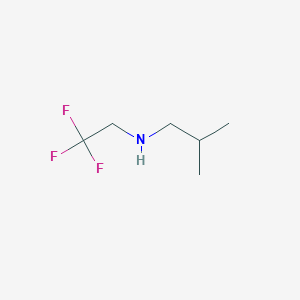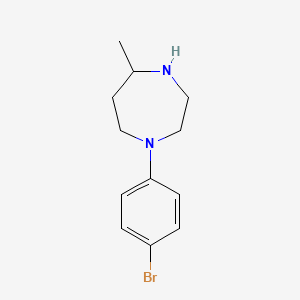
3-Amino-5-methyl-1H-indazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-methyl-1H-indazole-7-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-methyl-1H-indazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with hydrazine hydrate, followed by cyclization to form the indazole ring. The reaction conditions often include the use of a catalyst such as copper acetate in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-methyl-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indazole derivatives, which can have different biological activities and properties.
Scientific Research Applications
3-Amino-5-methyl-1H-indazole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-5-methyl-1H-indazole-7-carboxylic acid involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1H-indazole-1-carboxamide
- 5-Methyl-1H-indazole-3-carboxylic acid
- 1H-Indazole-3-carboxylic acid
Uniqueness
3-Amino-5-methyl-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
3-amino-5-methyl-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H9N3O2/c1-4-2-5-7(11-12-8(5)10)6(3-4)9(13)14/h2-3H,1H3,(H,13,14)(H3,10,11,12) |
InChI Key |
YCUIWDLBVXBEIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)O)NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,5-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13208496.png)
![2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile](/img/structure/B13208499.png)



![1-Methyl-5-[(methylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B13208518.png)
![1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine](/img/structure/B13208522.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13208525.png)
![N-{2-[2-(dimethylamino)-1,3-thiazol-4-yl]ethyl}-2,2,2-trifluoroacetamide](/img/structure/B13208530.png)


![8-Chloro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13208543.png)

![[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13208559.png)
